molecular formula C13H16O3 B2824702 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid CAS No. 929341-05-9

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

Cat. No.: B2824702
CAS No.: 929341-05-9
M. Wt: 220.268
InChI Key: MQCWTCZQSLOSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is known for its unique structure, which includes an indene moiety linked to a butanoic acid chain through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with butanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the hydroxyl group of 2,3-dihydro-1H-indene-5-ol reacts with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene ketones, while reduction can produce indene alcohols.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The indene moiety plays a crucial role in binding to the active sites of these targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid derivatives: These include compounds with different substituents on the indene or butanoic acid moieties.

    Indene-based acids: Compounds like indene-2-carboxylic acid and indene-3-carboxylic acid share structural similarities.

Uniqueness

This compound is unique due to its specific ether linkage between the indene and butanoic acid moieties. This structural feature imparts distinct chemical reactivity and biological activity compared to other indene-based acids .

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)5-2-8-16-12-7-6-10-3-1-4-11(10)9-12/h6-7,9H,1-5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCWTCZQSLOSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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